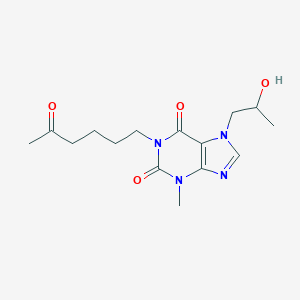
Hydroxypropentofylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxypropentofylline, also known as this compound, is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Reference Standard : Hydroxypropentofylline serves as a reference standard in analytical chemistry for studying the properties and behavior of xanthine derivatives. This application is crucial for developing analytical methods and ensuring the quality of pharmaceutical products.
Biology
- Neuroprotective Effects : Research indicates that this compound may protect neurons from damage by modulating cellular processes. It enhances the levels of cyclic adenosine monophosphate (cAMP), which plays a vital role in cellular signaling pathways.
- Glial Cell Modulation : The compound has been shown to modulate glial cells, reducing the production of pro-inflammatory factors, thereby enhancing neuroprotection in various models of neurodegeneration.
Medicine
- Therapeutic Applications : this compound is being explored for its potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit adenosine reuptake may offer protective benefits against neuronal damage associated with these diseases .
- Ocular Health : Studies have investigated the use of Propentofylline (and by extension this compound) for controlling intraocular pressure (IOP) in glaucoma patients. The compound's modulation of aqueous humor dynamics may provide a therapeutic avenue for managing IOP effectively .
Industry
- Pharmaceutical Development : this compound is utilized in the development of new pharmaceuticals, particularly those targeting neurodegenerative conditions. Its biochemical properties make it a valuable tool in drug formulation and testing.
Neuroprotective Effects
A study published in Korean Science demonstrated that this compound enhances extracellular adenosine concentrations while decreasing glutamate levels during ischemic conditions, suggesting its protective role in neuronal health .
Intraocular Pressure Control
Research indicated that Propentofylline stimulates metalloproteinase-3 expression in trabecular meshwork cells, potentially aiding in IOP regulation. This finding paves the way for further exploration into this compound's role in ocular health management .
Propiedades
Número CAS |
104317-70-6 |
|---|---|
Fórmula molecular |
C15H22N4O4 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
7-(2-hydroxypropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O4/c1-10(20)6-4-5-7-19-14(22)12-13(17(3)15(19)23)16-9-18(12)8-11(2)21/h9,11,21H,4-8H2,1-3H3 |
Clave InChI |
HNFYOKRWFUQBIE-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |
SMILES canónico |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |
Sinónimos |
Hydroxypropentofylline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















